

Application Notes and Protocols for the Spectroscopic Analysis of (-)-Deacetylsclerotiorin

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Compound of Interest

Compound Name: (-)-Deacetylsclerotiorin

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Introduction

(-)-Deacetylsclerotiorin is a member of the azaphilone class of fungal polyketides, a group of secondary metabolites known for their diverse and potent biological activities. Azaphilones, including **(-)-Deacetylsclerotiorin** and its close analogue sclerotiorin, have demonstrated a range of effects such as anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of **(-)-Deacetylsclerotiorin** using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, a representative signaling pathway associated with the biological activity of the related compound sclerotiorin is presented.

Spectroscopic Data of (-)-Deacetylsclerotiorin

The structural elucidation of **(-)-Deacetylsclerotiorin** relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, MS, and IR spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Deacetylsclerotiorin** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.47 - 7.42	m	-	2H
7.07	d	8.4	2H
3.83	s	-	2H
1.43	s	-	6H

Table 2: ^{13}C NMR Spectroscopic Data for **(-)-Deacetylsclerotiorin** (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
211.2	Carbonyl C
132.6	Aromatic C
131.62	Aromatic C
131.2	Aromatic C
121.1	Aromatic C
76.7	Aliphatic C-O
41.7	Aliphatic C
26.49	Aliphatic C

Table 3: Mass Spectrometry Data for **(-)-Deacetylsclerotiorin**

m/z	Ion Type
256	[M]+
213	[M - C ₂ H ₃ O]+
198	[M - C ₃ H ₆ O]+
170	Fragment
89	Fragment
59	Fragment

Table 4: Infrared (IR) Spectroscopy Data for **(-)-Deacetylsclerotiorin** (KBr)

Wavenumber (cm ⁻¹)	Functional Group Assignment
3510	O-H stretch
2978	C-H stretch (aliphatic)
2933	C-H stretch (aliphatic)
1715	C=O stretch (ketone)
1489	C=C stretch (aromatic)
1364	C-H bend
1191	C-O stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of azaphilone compounds like **(-)-Deacetylsclerotiorin**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

- Weigh 5-10 mg of purified **(-)-DeacetylSclerotiorin**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the NMR probe (typically \sim 4-5 cm).

1.2. ^1H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: zg30 (standard 30-degree pulse)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): 4.096 s
- Spectral Width (sw): 20 ppm
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

1.3. ^{13}C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency)
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: zgpg30 (power-gated decoupling with a 30-degree pulse)
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)

- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.36 s
- Spectral Width (sw): 240 ppm
- Referencing: CDCl_3 solvent peak at 77.16 ppm.

Protocol 2: Mass Spectrometry (MS)

2.1. Sample Preparation:

- Prepare a stock solution of **(-)-Deacetylsclerotiorin** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the same solvent.

2.2. Data Acquisition (Electron Ionization - EI):

- Instrument: High-Resolution Mass Spectrometer with an EI source.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 50-500
- Inlet System: Direct insertion probe or GC inlet, depending on sample volatility.

Protocol 3: Infrared (IR) Spectroscopy

3.1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of crystalline **(-)-Deacetylsclerotiorin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

3.2. Data Acquisition:

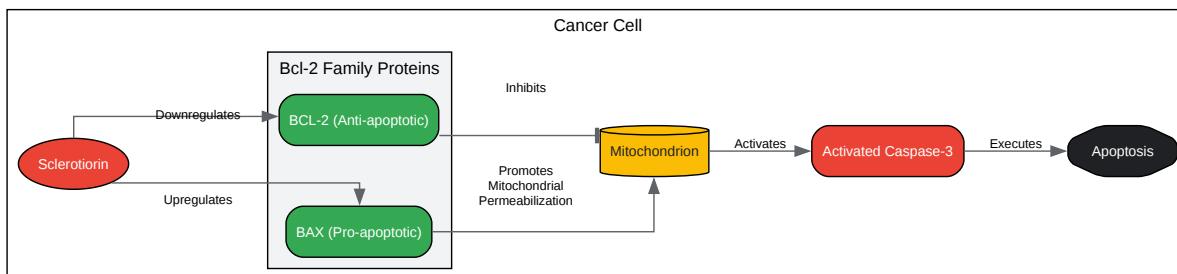
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Biological Activity and Signaling Pathway

While specific biological activities for **(-)-Deacetylsclerotiorin** are not extensively documented, its analogue, sclerotiorin, has been shown to possess notable anticancer properties.

Sclerotiorin induces apoptosis in human colon cancer cells (HCT-116) by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.^{[1][2][3]} This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.^{[1][3]} This shift in the BAX/BCL-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.^{[2][3]}

The following diagram illustrates the proposed signaling pathway for sclerotiorin-induced apoptosis.



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